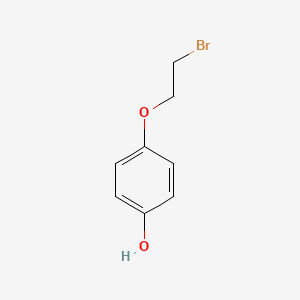

4-(2-Bromoethoxy)phenol

描述

Contextualization within the Phenol (B47542) Compound Family

As a member of the phenol family, 4-(2-Bromoethoxy)phenol is an aromatic compound characterized by a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. This feature imparts weak acidity to the molecule and makes the aromatic ring susceptible to electrophilic substitution reactions. nih.gov Phenolic compounds are a cornerstone in organic chemistry and are prevalent in a vast array of natural and synthetic molecules with significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govjustia.com The presence of the hydroxyl group in this compound is a key reactive site, allowing for a variety of chemical transformations.

Significance as a Brominated Phenol Derivative

The defining features of this compound, beyond its phenolic nature, are the bromo and ethoxy groups attached at the para position relative to the hydroxyl group. The bromoethoxy tail (-OCH2CH2Br) provides a crucial reactive handle for synthetic chemists. The bromine atom is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the straightforward introduction of the 4-hydroxyphenoxyethyl moiety into other molecules.

The presence of bromine in phenolic compounds can also modulate the biological activity of the resulting molecules. google.com Brominated phenols are studied for their potential as radical-scavenging agents and have been incorporated into molecules with antibacterial properties. google.com

Overview of Research Trajectories and Potential Applications

The primary application of this compound in academic and industrial research is as a chemical intermediate. google.com Its bifunctional nature, with a nucleophilic phenolic hydroxyl group and an electrophilic bromoethyl group, allows it to act as a linker or spacer in the construction of larger, more complex molecules.

While specific, large-scale applications are not extensively documented in publicly available literature, its structure is analogous to precursors used in the synthesis of pharmaceuticals. For instance, structurally similar phenol ether derivatives are key intermediates in the synthesis of beta-adrenergic blockers (beta-blockers), a class of drugs used to manage cardiovascular diseases. google.com A patent for the production of Metoprolol, a widely used beta-blocker, describes the use of the related intermediate 4-(2'-methoxyethyl)phenol. This suggests a potential research trajectory for this compound as a starting material for novel beta-blockers or other pharmacologically active agents where a 4-hydroxyphenoxyethyl linker is desired.

The compound is available from various chemical suppliers, indicating its use in laboratory-scale organic synthesis for research and development purposes. Researchers can utilize this compound to explore new synthetic methodologies and to create libraries of compounds for biological screening.

Chemical Compound Information

| Compound Name |

| 2-(4-Benzyloxy-phenoxy)-ethyl bromide |

| This compound |

| 4-hydroxyacetophenone |

| Metoprolol |

| Viloxazine |

| 2-ethoxyphenol |

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 31406-95-8 | |

| Molecular Formula | C8H9BrO2 | |

| Molecular Weight | 217.06 g/mol | |

| Physical Form | Solid | |

| Melting Point | 115 °C | |

| Boiling Point | 321.8 °C at 760 mmHg | |

| Flash Point | 148.4 °C | |

| Density | 1.533 g/cm³ | |

| InChI Key | YKHKGUAWZWOFDH-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

4-(2-bromoethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHKGUAWZWOFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511046 | |

| Record name | 4-(2-Bromoethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31406-95-8 | |

| Record name | 4-(2-Bromoethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Bromoethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-(2-Bromoethoxy)phenol

The most common and direct method for synthesizing this compound is through the Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an alkyl halide.

Reaction of 4-Phenol with 1,2-Dibromoethane (B42909)

The synthesis of this compound is typically achieved by reacting hydroquinone (B1673460) (p-hydroxyphenol) with an excess of 1,2-dibromoethane. chemspider.com This reaction is carried out in the presence of a base, which facilitates the formation of a phenoxide ion from the hydroquinone. The use of an excess of 1,2-dibromoethane is a critical parameter to favor the desired mono-alkylation product over the di-alkylation byproduct, 1,4-bis(2-bromoethoxy)benzene. The reaction conditions, such as solvent and temperature, are optimized to maximize the yield. For example, a common procedure involves refluxing the reactants in a solvent like acetone (B3395972) with potassium carbonate as the base. chemspider.com The reaction's progress can be monitored by techniques like thin-layer chromatography, and upon completion, the product is isolated and purified, often through column chromatography. chemspider.com

Role of Basic Conditions in Williamson Ether Synthesis

The Williamson ether synthesis is fundamentally an SN2 reaction that requires a strong nucleophile. jk-sci.commasterorganicchemistry.com In the synthesis of this compound, the role of the base is to deprotonate the phenolic hydroxyl group of hydroquinone, thereby generating a much more nucleophilic phenoxide ion. jk-sci.comlibretexts.org This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the ether linkage. Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides or carbonates like potassium carbonate (K₂CO₃). jk-sci.commasterorganicchemistry.comlibretexts.org The choice of base and reaction conditions is important to ensure a good yield and to minimize potential side reactions, such as elimination reactions with the alkyl halide, especially if it is secondary or tertiary. masterorganicchemistry.comyoutube.com

Advanced Synthetic Pathways for Derivatives

The presence of both a nucleophilic phenol (B47542) and an electrophilic alkyl bromide in this compound makes it a valuable intermediate for synthesizing a diverse range of derivatives.

Bromination of Substituted Phenols for Analogous Compounds

To create analogs of this compound with different substitution patterns on the aromatic ring, a common strategy involves the bromination of a substituted phenol as a key initial step. For instance, 4-hydroxyacetophenone can be brominated to produce alpha-bromo-4-hydroxyacetophenone. google.com This intermediate can then undergo further reactions. While this example illustrates the bromination of a side chain, electrophilic aromatic substitution reactions can also be employed to introduce bromine atoms directly onto the aromatic ring of various phenol derivatives. These brominated phenols can then be subjected to Williamson ether synthesis with 1,2-dibromoethane to yield the corresponding this compound analogs.

Introduction of 1,2,4-Triazole (B32235) Rings via Alkyl Chains

The bromoethoxy group of this compound is an excellent electrophilic site for the introduction of heterocyclic rings. For example, it can be reacted with a nucleophilic 1,2,4-triazole derivative. mdpi.comresearchgate.netnih.gov This reaction typically proceeds via a nucleophilic substitution where a nitrogen atom of the triazole ring displaces the bromide ion, forming a new C-N bond and tethering the triazole moiety to the phenoxyethyl framework. Such synthetic strategies are of significant interest in medicinal chemistry, as the 1,2,4-triazole scaffold is a key component in many pharmacologically active compounds, including antifungal and anti-inflammatory agents. researchgate.netnih.gov The reaction is often carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate to facilitate the reaction.

Synthesis of Ethoxyphenylbenzene Sulfonamide Derivatives

The versatile structure of this compound also allows for its incorporation into sulfonamide derivatives. One synthetic approach involves the electrochemical synthesis of sulfonamides through the oxidation of a related aniline (B41778) derivative in the presence of arylsulfinic acids. researchgate.net While not a direct reaction of this compound itself, this highlights a method for creating ethoxyphenyl sulfonamides. A more direct route could involve converting the bromo group of this compound to an amine, followed by reaction with a benzenesulfonyl chloride to form the sulfonamide linkage. Alternatively, the phenolic hydroxyl group could be reacted with a sulfonyl chloride, though this would form a sulfonate ester rather than a sulfonamide. The synthesis of various sulfonamide derivatives is a significant area of research due to their broad range of biological activities.

Preparation of Phenoxy-acetamide Derivatives

The synthesis of phenoxy-acetamide derivatives often utilizes the Williamson ether synthesis, where a phenoxide acts as a nucleophile. In a representative synthesis, this compound can be reacted with a suitable N-substituted-2-chloroacetamide. The phenolic proton of this compound is first abstracted by a base, such as potassium carbonate, to form a more nucleophilic phenoxide. This phenoxide then displaces the chloride from the chloroacetamide derivative to form the desired ether linkage, resulting in a phenoxy-acetamide structure. nih.govdoaj.org

This synthetic strategy is a common and effective method for creating a diverse range of phenoxy-acetamide compounds, which are investigated for various biological activities. nih.govresearchgate.net The reaction conditions are typically mild, involving a polar aprotic solvent like acetone and heating to reflux. researchgate.net

Table 1: Representative Synthesis of Phenoxy-acetamide Derivatives

| Reactant 1 | Reactant 2 | Reagents | Product Type |

|---|

Synthesis of Nitric Oxide-Releasing Indomethacin (B1671933) Derivatives

The development of novel anti-inflammatory agents has led to the creation of hybrid molecules that combine the properties of non-steroidal anti-inflammatory drugs (NSAIDs) with the vasodilatory effects of nitric oxide (NO) to mitigate gastrointestinal side effects. nih.govresearchgate.net this compound serves as a key building block in the synthesis of such NO-releasing indomethacin derivatives.

A common synthetic route involves the etherification of a suitable precursor with 1,2-dibromoethane to introduce the bromoethoxy moiety, a reaction analogous to the formation of this compound itself from hydroquinone. nih.gov The resulting bromoethoxy-containing aromatic compound can then be further elaborated. For instance, a (bromoethoxy)aromatic alcohol can be linked to a scaffold, which is subsequently coupled with indomethacin and a nitric oxide-releasing moiety, such as a 1,3,4-oxadiazole-2-thiol (B52307) group. nih.gov The bromoethoxy group acts as a flexible linker, tethering the different components of the final hybrid molecule. nih.gov

Table 2: Key Steps in Synthesis of NO-Indomethacin Derivatives

| Step | Description | Starting Material Example | Key Reagent | Intermediate/Product |

|---|---|---|---|---|

| 1 | Etherification | 4-Hydroxybenzaldehyde | 1,2-Dibromoethane, K₂CO₃ | 4-(2-Bromoethoxy)benzaldehyde |

| 2 | Reduction | 4-(2-Bromoethoxy)benzaldehyde | NaBH₄ | (4-(2-Bromoethoxy)phenyl)methanol |

Formation of Glitazones with Phenol Linkers

Glitazones, a class of drugs used in the management of type 2 diabetes, are characterized by a thiazolidine-2,4-dione (TZD) headgroup. researchgate.netnih.gov Phenol linkers are often incorporated into their structure. The synthesis of such compounds can utilize intermediates derived from or analogous to this compound.

A feasible synthetic pathway involves the Knoevenagel condensation of an aldehyde with thiazolidine-2,4-dione. nih.gov Therefore, this compound would first need to be converted to its corresponding aldehyde, 4-(2-bromoethoxy)benzaldehyde. This aldehyde can then be reacted with thiazolidine-2,4-dione in the presence of a weak base catalyst, such as piperidine, to yield a benzylidene-thiazolidine-2,4-dione derivative. nih.gov The bromoethoxy group remains available for further modification, for example, by nucleophilic substitution to link to another molecular fragment.

Alternatively, a related intermediate, 4-(2-bromoethoxy)acetanilide, has been used in the synthesis of thiazolidinedione derivatives. sphinxsai.com This intermediate is prepared by reacting paracetamol with ethylene (B1197577) dibromide, showcasing the utility of the bromoethoxy-phenyl moiety in constructing these complex structures. sphinxsai.com

Chemical Reactions and Reactivity Studies

The reactivity of this compound is governed by the interplay of its three main components: the aromatic phenol ring, the hydroxyl group, and the bromoethoxy side chain.

Nucleophilic Aromatic Substitution Reactions of Phenolic Compounds

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally uncommon for phenols unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

The aromatic ring of this compound is not activated by strong electron-withdrawing groups. Instead, the hydroxyl (-OH) and ethoxy (-OCH₂CH₂Br) groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

Electrophilic Aromatic Substitution Reactions of Phenols

In contrast to its inertness toward nucleophilic attack, the phenol ring is highly susceptible to electrophilic aromatic substitution. The hydroxyl group is a powerful activating group and an ortho, para-director. This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring much more reactive than benzene (B151609) towards electrophiles.

Consequently, this compound readily undergoes a variety of electrophilic aromatic substitution reactions. The substitution will occur at the positions ortho to the hydroxyl group (positions 2 and 6), as the para position (position 4) is already substituted by the ethoxy group.

Table 3: Common Electrophilic Aromatic Substitution Reactions of Phenols

| Reaction | Electrophile | Typical Reagents | Expected Product with this compound |

|---|---|---|---|

| Halogenation | Br⁺ | Br₂ in H₂O or non-polar solvent | 2-Bromo-4-(2-bromoethoxy)phenol or 2,6-Dibromo-4-(2-bromoethoxy)phenol |

| Nitration | NO₂⁺ | Dilute HNO₃ | 2-Nitro-4-(2-bromoethoxy)phenol |

The high reactivity of the phenol ring often means that milder reaction conditions are required compared to those used for benzene, and polysubstitution can occur easily if the reaction is not carefully controlled.

Oxidative Reactions and Phenol Transformation

Phenols can undergo oxidation, but not in the same manner as primary or secondary alcohols, as they lack a hydrogen atom on the hydroxyl-bearing carbon. Instead, the oxidation of phenols can lead to the formation of quinones. The oxidation of this compound, which is a hydroquinone derivative (a p-alkoxyphenol), would be expected to yield a benzoquinone structure through a process that involves the loss of two electrons and two protons.

Common oxidizing agents used for this transformation include sodium dichromate (Na₂Cr₂O₇) or Fremy's salt [(KSO₃)₂NO]. The reaction involves the conversion of the phenol to a more complex mixture of products, with the potential formation of p-benzoquinone if the ethoxy group were to be cleaved under harsh oxidative conditions. Oxidative reactions provide a pathway for the transformation of phenols into valuable oxygenated molecules.

Mechanistic Investigations of Bromination Reactions

The bromination of phenols is a classic example of electrophilic aromatic substitution, and the mechanism is significantly influenced by the reaction conditions, particularly the solvent. While specific mechanistic studies on the bromination of this compound are not extensively documented, the mechanism can be inferred from the well-established principles of phenol chemistry.

The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. This is due to the donation of a lone pair of electrons from the oxygen atom into the π-system of the benzene ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. In the case of this compound, the para position is already substituted, meaning that electrophilic substitution, such as bromination, will be directed to the ortho positions (C2 and C6).

In Polar Solvents:

In polar protic solvents like water, the phenol can ionize to form the more reactive phenoxide ion. The phenoxide ion is even more strongly activating than the neutral phenol, leading to a very rapid reaction. With bromine water, phenols typically undergo polysubstitution to give the 2,4,6-tribromophenol (B41969) derivative. For this compound, this would likely lead to the formation of 2,6-dibromo-4-(2-bromoethoxy)phenol. The mechanism in a polar solvent can be summarized as follows:

Generation of the Electrophile: The bromine molecule becomes polarized, with one bromine atom developing a partial positive charge (δ+) and the other a partial negative charge (δ-).

Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base (such as a water molecule) removes a proton from the carbon atom that is bonded to the bromine, restoring the aromaticity of the ring.

In Non-Polar Solvents:

When the bromination is carried out in a less polar solvent, such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), the reaction is less vigorous. In these solvents, the ionization of the phenol is suppressed, and the reaction proceeds on the less activated neutral phenol molecule. This generally leads to mono-substitution. For this compound, this would be expected to yield 2-bromo-4-(2-bromoethoxy)phenol.

General Base Catalysis:

Research on the kinetics of phenol bromination has provided evidence for general base catalysis. nrochemistry.com This suggests that the deprotonation of the phenolic hydroxyl group by a general base can occur concurrently with the electrophilic attack by bromine. nrochemistry.com This concerted mechanism avoids the formation of a discrete phenoxide ion and can influence the reaction rate.

A plausible general mechanism for the electrophilic bromination of a para-substituted phenol is depicted below:

Mannich Reactions Involving Phenols

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (in this case, a phenol), formaldehyde, and a primary or secondary amine. wikipedia.org This reaction results in the aminoalkylation of the active hydrogen compound, producing a β-amino carbonyl compound known as a Mannich base.

Phenols are excellent substrates for the Mannich reaction due to the activating effect of the hydroxyl group, which makes the ortho and para positions nucleophilic. As with bromination, the reaction with this compound would occur at the ortho positions.

The mechanism of the Mannich reaction with phenols generally proceeds as follows:

Formation of the Iminium Ion: The reaction is initiated by the nucleophilic addition of the amine to formaldehyde, followed by dehydration to form a highly reactive electrophilic species called an iminium ion (also known as an Eschenmoser salt precursor). wikipedia.org

Electrophilic Attack: The electron-rich phenol then acts as a nucleophile, attacking the carbon of the iminium ion. This attack occurs at the ortho position to the hydroxyl group.

Product Formation: This results in the formation of an aminomethylated phenol. Given that phenols have two activated ortho positions, it is possible for the reaction to occur at both sites, leading to di-substitution, especially if the reactants are used in appropriate stoichiometric ratios.

Intermediate Role in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic phenol and an electrophilic bromoethyl group, makes it a valuable intermediate for the synthesis of more complex molecules in various fields.

Precursor for Pharmaceutical Intermediates

While direct synthetic routes from this compound to major pharmaceuticals are not widely published, its structural motifs are present in several active pharmaceutical ingredients (APIs). Chemical suppliers list it as a pharmaceutical intermediate. chemicalbook.comorganic-chemistry.org Its utility can be inferred from the synthesis of related compounds.

For instance, the synthesis of Viloxazine , a selective norepinephrine (B1679862) reuptake inhibitor, starts from 2-ethoxyphenol. chemicalbook.comgoogle.com A similar synthetic strategy could potentially be adapted using this compound to create analogues for structure-activity relationship (SAR) studies. The synthesis of Viloxazine involves the reaction of the starting phenol with epichlorohydrin, followed by ring-opening and cyclization with an amine. chemicalbook.com

The synthesis of Febuxostat , a xanthine (B1682287) oxidase inhibitor used to treat gout, involves intermediates derived from 4-hydroxybenzonitrile. epo.orgnewdrugapprovals.orgnih.gov Similarly, the synthesis of Safinamide , a drug used for Parkinson's disease, utilizes intermediates derived from 4-hydroxybenzaldehyde. chemicalbook.comgoogle.comnih.gov The phenoxy-linker is a common feature in these drug molecules, and this compound provides a pre-functionalized building block that could be incorporated to synthesize novel derivatives or alternative synthetic routes.

| Drug | Therapeutic Class | Precursor with Similar Phenolic Moiety |

| Viloxazine | Norepinephrine Reuptake Inhibitor | 2-Ethoxyphenol |

| Febuxostat | Xanthine Oxidase Inhibitor | 4-Hydroxybenzonitrile |

| Safinamide | MAO-B Inhibitor | 4-Hydroxybenzaldehyde |

Building Block for Materials Science

Phenolic compounds are fundamental monomers for the synthesis of various polymers, most notably phenol-formaldehyde resins (phenoplasts) and poly(phenylene oxide) (PPO). tcichemicals.com

Phenol-Formaldehyde Resins: These are produced by the step-growth polymerization of phenol or substituted phenols with formaldehyde. tcichemicals.com The reaction can be either acid- or base-catalyzed. The incorporation of this compound into a phenol-formaldehyde resin would introduce a reactive bromoethyl group into the polymer backbone. This pendant functional group could be used for post-polymerization modification, such as cross-linking or grafting other polymer chains, to tailor the material's properties.

Poly(phenylene oxide) (PPO): PPO is a high-performance thermoplastic typically synthesized through the oxidative coupling polymerization of 2,6-disubstituted phenols. uc.edu While this compound is not a typical monomer for PPO synthesis due to its unsubstituted ortho positions, it could potentially be used to create novel copolymers or as a chain-terminating agent to control molecular weight. The bromoethoxy group offers a site for further functionalization.

The synthesis of these polymers generally involves the following conditions:

| Polymer | Monomers | Catalyst/Conditions |

| Phenol-Formaldehyde Resin | Phenol (or substituted phenol), Formaldehyde | Acid or Base catalyst, Heat |

| Poly(phenylene oxide) | 2,6-Disubstituted Phenol | Copper-amine complex, Oxygen |

Utility in Cross-Coupling Reactions

The presence of a bromine atom on the ethoxy side chain does not make the aromatic ring itself an aryl bromide. However, if the aromatic ring were to be brominated, it would become a substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The most common of these include the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org If this compound were to be brominated at an ortho position, the resulting aryl bromide could be coupled with various boronic acids to form biaryl structures.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A brominated derivative of this compound could react with an alkene to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comwikipedia.org A brominated this compound could be coupled with an alkyne to synthesize molecules containing an alkynyl-aryl moiety.

The general conditions for these reactions are summarized below:

| Reaction | Coupling Partners | Catalyst System | Base |

| Suzuki | Aryl Halide, Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand | Aqueous base (e.g., Na₂CO₃, K₂CO₃) |

| Heck | Aryl Halide, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand | Organic base (e.g., Et₃N) |

| Sonogashira | Aryl Halide, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Ligand | Amine base (e.g., Et₃N, piperidine) |

Biological Activity and Medicinal Chemistry

Antimicrobial and Antifungal Properties of Derivatives

Derivatives of various phenolic compounds have demonstrated significant activity against a wide range of microbial pathogens.

Phenolic compounds are known to play a role in plant defense against pathogens. mdpi.com Gallic acid and its derivatives, for example, have shown fungistatic action against Alternaria solani, the fungus responsible for early blight in tomatoes. mdpi.com These compounds inhibited the mycelial growth of the fungus in a dose-dependent manner. mdpi.com Similarly, extracts from various parts of Vitis vinifera, which are rich in phenolic and polyphenolic compounds, have demonstrated antifungal activity against human and plant pathogens. nih.govnih.gov The antifungal mechanism of some phenolic acids involves affecting membrane permeability and cell wall degradation in fungi like Botrytis cinerea. nih.gov Although direct evidence for 4-(2-Bromoethoxy)phenol derivatives is lacking, the general antifungal potential of phenolic structures suggests this could be a fruitful area of investigation.

A common mechanism of antimicrobial action for phenolic compounds is the disruption of the microbial cell membrane. nih.gov The lipophilic nature of many phenol (B47542) derivatives allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. This insertion can disrupt the membrane's structure and function, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death. nih.gov For example, carvacrol, a phenolic monoterpenoid, is known to destabilize the cytoplasmic membrane and increase its fluidity. nih.gov This disruption leads to the leakage of ions and a decrease in the pH gradient across the membrane, inhibiting vital cellular processes like ATP synthesis. nih.gov It is plausible that derivatives of this compound could exhibit similar mechanisms of action, though this would require experimental verification.

Anti-inflammatory Applications

Derivatives of various brominated and phenolic compounds have been investigated for their anti-inflammatory properties. For example, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model in mice, reducing edema significantly. nih.gov This suggests an action on the early mediators of inflammation. nih.gov Another study on a novel pyrimidine-2(1H)-thione derivative showed that it could reduce the expression of key inflammation markers like COX-2 and iNOS in a mouse model of skin inflammation. nih.gov While these are not direct derivatives of this compound, they highlight the potential for phenolic structures to be modified to create potent anti-inflammatory agents.

Anticancer and Cytotoxic Effects

The search for novel anticancer agents has led to the investigation of a wide array of natural and synthetic compounds, including bromophenol derivatives. nih.gov Some synthesized methylated and acetylated bromophenol derivatives have shown significant antioxidant and anticancer potential. nih.gov For instance, one such derivative, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate), was found to inhibit the viability and induce apoptosis in leukemia K562 cells. nih.gov Other studies on polybrominated diphenyl ethers derived from marine sponges have also revealed cytotoxic effects against various cancer cell lines. mdpi.com For example, 4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol and 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol induced apoptosis in leukemia cell lines. mdpi.com Chalcone derivatives containing a thiophene (B33073) ring have also demonstrated cytotoxicity against human colon adenocarcinoma cells, inducing apoptosis. researchgate.net These findings underscore the potential of brominated phenolic structures as a basis for the development of new anticancer therapies.

In Vitro Cytotoxicity Against Human Carcinoma Cells

Phenolic compounds are widely recognized for their cytotoxic effects against various cancer cell lines. The specific structure of a phenol dictates its cytotoxic potential, which is influenced by factors like hydrophobicity and the electronic properties of its substituents. rotman-baycrest.on.casigmaaldrich.com Quantitative structure-activity relationship (QSAR) studies on a broad range of phenols have provided models to predict their cytotoxicity. For phenols with electron-attracting groups, hydrophobicity is a critical factor for their interaction and cytotoxic effect on cancer cells. rotman-baycrest.on.casigmaaldrich.com Conversely, for phenols with electron-releasing groups, radical stabilization is of prime importance for their cytotoxic activity. rotman-baycrest.on.casigmaaldrich.com These patterns of cytotoxicity have been observed across several human and mammalian carcinoma cell lines. rotman-baycrest.on.casigmaaldrich.com

While specific data for this compound is not extensively detailed in the reviewed literature, the general principles derived from QSAR studies on similar compounds are applicable. For instance, studies on other phenolic compounds have demonstrated dose-dependent cytotoxic effects on various cancer cell lines. nih.gov

Table 1: Cytotoxicity of Phenolic Compounds in Various Cancer Cell Lines

| Cell Line | Description | General Observation | Source(s) |

|---|---|---|---|

| L1210 | Murine Leukemia | Cytotoxicity is dependent on hydrophobicity and electronic properties of substituents. | rotman-baycrest.on.casigmaaldrich.com |

| HL-60 | Human Promyelocytic Leukemia | Similar cytotoxicity patterns to L1210 observed. | sigmaaldrich.com |

| MCF-7 | Human Breast Adenocarcinoma | Similar cytotoxicity patterns to L1210 observed. | sigmaaldrich.com |

| CCRF-CEM | Human Acute Lymphoblastic Leukemia | Similar cytotoxicity patterns to L1210 observed. | sigmaaldrich.com |

| Panc-1 | Human Pancreatic Cancer | A related compound, 2-Methoxy-4-vinylphenol, reduced cell viability. | nih.gov |

| HTLA-230 | Human Neuroblastoma | A different bola-amphiphilic phosphonium (B103445) salt exerted dose-dependent cytotoxic effects. | nih.gov |

Induction of Cell Death Pathways (e.g., Apoptosis)

Phenolic compounds can trigger programmed cell death, or apoptosis, in cancer cells through various mechanisms. QSAR studies reveal that for phenols, the ability to induce apoptosis is strongly dependent on steric parameters, suggesting a receptor-mediated interaction is likely involved. rotman-baycrest.on.casigmaaldrich.com This interaction may target caspases or mitochondrial proteins. rotman-baycrest.on.casigmaaldrich.com The induction of apoptosis often involves the BCL-2 family of proteins, which control the permeabilization of the outer mitochondrial membrane. nih.gov

Inhibition of Cell Migration

The migration of cancer cells is a key process in metastasis. Certain phenolic compounds have been shown to inhibit this process. A study on 2-Methoxy-4-vinylphenol (2M4VP), a related phenolic compound, demonstrated its ability to suppress the migratory activity of Panc-1 and SNU-213 human pancreatic cancer cells. nih.gov The mechanism behind this inhibition was the effective decrease in the phosphorylation of Focal Adhesion Kinase (FAK) and AKT, two key proteins in cell migration signaling pathways. nih.gov

Table 2: Effect of 2-Methoxy-4-vinylphenol (2M4VP) on Pancreatic Cancer Cell Migration

| Cell Line(s) | Compound | Effect | Mechanism | Source |

|---|

| Panc-1, SNU-213 | 2-Methoxy-4-vinylphenol (2M4VP) | Suppressed migratory activity | Decreased phosphorylation of Focal Adhesion Kinase (FAK) and AKT. | nih.gov |

Molecular Docking Studies with Tumor Proteins

Molecular docking is a computational technique used to predict how a molecule binds to a protein receptor. Such studies are crucial in drug design and understanding mechanisms of action. For phenolic compounds, docking studies have identified key interactions with proteins involved in tumor progression. For example, a molecular docking experiment with the compound MMPP showed that it bound directly to the ATP binding site of IkappaB kinase β (IKKβ), a protein implicated in colorectal cancer. nih.gov This binding was stabilized by interactions with specific amino acid residues within a hydrophobic pocket. nih.gov

Table 3: Molecular Docking Details of a Phenolic Compound (MMPP) with IKKβ

| Ligand | Protein Target | Binding Site | Interacting Residues | Source |

|---|

These studies demonstrate how the phenol scaffold can be oriented within the binding sites of tumor-related proteins, providing a basis for designing more potent and selective inhibitors.

Potential in Neurodegenerative and Cardiovascular Disorders Research

The therapeutic potential of phenolic compounds extends beyond oncology into research on neurodegenerative and cardiovascular diseases.

Neurodegenerative Disorders: Diets rich in polyphenols have been linked to beneficial effects on cognitive decline. mdpi.com These compounds are of interest due to their ability to cross the blood-brain barrier, exert antioxidant effects by eliminating reactive oxygen species, and modulate signaling pathways involved in neuronal survival and plasticity. nih.govmdpi.com They can activate neuronal receptors and influence gene expression related to memory and learning. mdpi.com The neuroprotective effects of various flavonoids and other phenols are a significant area of preclinical research against diseases like Alzheimer's and Parkinson's. nih.gov

Cardiovascular Disorders: Phenolic compounds are recognized for their cardioprotective effects, which are largely attributed to their anti-inflammatory and antioxidant properties. nih.govnih.gov They can inhibit the expression of cytokines and adhesion molecules, reduce platelet function, and suppress the activation of smooth muscle cells. nih.gov Studies have shown that polyphenols can help reduce risk factors for cardiovascular disease by improving lipid profiles, reducing oxidative stress, and mitigating inflammatory signaling. nih.govfrontiersin.org

Therapeutic Agent Development

Natural phenols serve as a foundational scaffold for the development of new therapeutic agents. nih.gov Their basic structure can be modified through semi-synthesis or total synthesis to enhance their biological activity, improve pharmacokinetic properties, or reduce toxicity. nih.gov Strategies such as altering substituent groups on the phenolic ring or modifying side chains can lead to derivatives with improved efficacy. nih.gov The chemical structure of this compound, with its reactive bromoethoxy group, makes it a candidate for such derivatization, allowing it to be linked to other molecules or incorporated into more complex drug designs. Phenol and its derivatives are used in a wide range of therapeutic applications, highlighting the versatility of this chemical class. drugbank.com

Serotonin (B10506) Receptor Probe Development

Fluorescent probes are essential tools for studying receptor biology. The development of these probes often involves tagging a receptor-binding molecule with a fluorophore. While there is no direct evidence of this compound being used as a serotonin receptor probe, the strategies employed in this field are relevant. For instance, fluorescent ligands for the serotonin 5-HT2B receptor have been created by chemically linking fluorescent amines to a known receptor agonist. nih.gov This work highlights how specific chemical structures are selected and modified to create highly specific tools for imaging receptors in live cells. nih.gov The development of genetically encoded sensors, known as GRAB sensors, further expands the toolkit for monitoring neurotransmitters like serotonin in real-time. nih.gov The phenolic moiety within a molecule like this compound could potentially serve as a component in the design of new synthetic probes for various biological targets, including neurotransmitter receptors.

CDK8 Inhibition Studies

There is currently no publicly available scientific literature that examines the inhibitory effects of this compound on Cyclin-Dependent Kinase 8 (CDK8). Research on CDK8 inhibitors is an active area in medicinal chemistry due to the kinase's role in transcriptional regulation and its implication in various cancers. However, studies to date have focused on other chemical scaffolds, and this compound has not been reported as a subject of investigation in this regard.

Estrogen Receptor Alpha Interaction for Breast Cancer Research

Similarly, the interaction of this compound with the Estrogen Receptor Alpha (ERα) has not been a subject of published research. While the broader class of brominated phenols has been studied for estrogenic or anti-estrogenic activity, with some compounds showing affinity for the estrogen receptor, no specific data exists for this compound. The potential for this compound to act as a ligand for ERα, which is a key target in breast cancer therapy, remains unexplored.

Computational Studies and Structure Activity Relationships

Quantum Chemical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electronic distribution and energy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.netschrodinger.com

For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, reflecting their electron-donating nature. The LUMO distribution depends on the substituents. In the case of 4-(2-Bromoethoxy)phenol, the bromoethoxy group would influence the electronic properties.

While direct computational data for this compound is not available, a study on a structurally similar compound, (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, calculated using the DFT/B3LYP/6-31G(d,p) method, provides insight into the expected values. researchgate.net

Representative Data for a Structurally Similar Compound: (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol Disclaimer: The following data is for a different, though structurally related, compound and is presented for illustrative purposes due to the absence of specific data for this compound in the cited literature.

| Molecular Orbital | Energy (eV) researchgate.net |

| HOMO (enol form) | -5.647 |

| LUMO (enol form) | -1.672 |

| Energy Gap (ΔE) | 3.975 |

Data sourced from a DFT study on (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol. researchgate.net

A large HOMO-LUMO gap, such as the one shown for the related compound, suggests good stability and high chemical hardness. set-science.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov Larger E(2) values indicate more significant charge transfer and greater stabilization of the molecule. nih.gov

A study on (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol provides an example of NBO analysis. researchgate.net The analysis reveals significant stabilization energies arising from the delocalization of electron density.

Representative NBO Analysis for a Structurally Similar Compound: (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol Disclaimer: The following data is for a different, though structurally related, compound and is presented for illustrative purposes due to the absence of specific data for this compound in the cited literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) researchgate.net |

| π(C1-C2) | π(C3-C4) | 20.36 |

| σ(C2-C3) | σ(C1-N1) | 4.04 |

Data sourced from a DFT study on (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol. researchgate.net This table illustrates the stabilization arising from electron delocalization within the molecule's framework.

Quantum chemical methods can also be used to calculate key thermodynamic properties, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cv). figshare.comijsrst.com These calculations are crucial for understanding the stability and reactivity of a compound under different conditions. ekb.eg For instance, the enthalpy of formation provides a measure of the energy released or absorbed when the compound is formed from its constituent elements in their standard states.

Computational studies on phenoxyphenols have demonstrated the accuracy of high-level ab initio methods like G3(MP2)//B3LYP for predicting gas-phase enthalpies of formation. figshare.com Similar methodologies could be applied to this compound to predict its thermodynamic parameters.

Illustrative Thermodynamic Properties Disclaimer: The following table is illustrative of the types of thermodynamic data that can be calculated and does not represent actual computed values for this compound.

| Thermodynamic Property | Predicted Value | Unit |

| Standard Enthalpy of Formation (gas) | [Value] | kJ/mol |

| Standard Entropy | [Value] | J/(mol·K) |

| Heat Capacity (Cv) | [Value] | J/(mol·K) |

Computational studies can predict the most likely sites for chemical reactions on a molecule. rsc.org By analyzing the distribution of electron density and the shapes of the frontier orbitals, regions susceptible to electrophilic or nucleophilic attack can be identified. For phenolic compounds, the hydroxyl group and the aromatic ring are key sites of reactivity. The presence of the bromoethoxy substituent in this compound would modulate the reactivity of the phenol ring, and the bromine atom itself could be a site for nucleophilic substitution.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

A key output of molecular docking simulations is the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov This value estimates the strength of the interaction between the ligand and the receptor. A more negative binding energy generally indicates a more stable complex and a higher binding affinity. These calculations consider various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com

For this compound, molecular docking could be used to investigate its potential to bind to various biological targets. For example, phenolic compounds are known to interact with enzymes like tyrosinase and various receptors. mdpi.com A docking study would place the this compound molecule into the active site of a target protein and calculate the binding energy for different poses.

Illustrative Molecular Docking Results Disclaimer: The following table is a hypothetical representation of molecular docking results and does not reflect actual data for this compound.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Tyrosinase | -7.5 | HIS244, HIS61, VAL283 |

| Androgen Receptor | -8.2 | ARG752, GLN711, THR877 |

Such data would be invaluable in guiding further experimental studies to validate the predicted interactions and to explore the biological activity of this compound.

Hydrogen Bond Interaction Analysis

Hydrogen bonds are crucial non-covalent interactions that govern molecular recognition processes, including how a ligand binds to a receptor's active site. The ability of a compound to act as a hydrogen bond donor or acceptor is fundamental to its pharmacokinetic and pharmacodynamic profile.

This compound possesses features that allow it to participate in hydrogen bonding. The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atom of the ethoxy group and the phenolic oxygen can both serve as hydrogen bond acceptors. nih.gov Analysis of the analogous compound 4-(2-Bromoethyl)phenol shows it has one hydrogen bond donor and one hydrogen bond acceptor. nih.gov In a biological context, these interactions are critical. For instance, the intramolecular O—H⋯N hydrogen bond is a key feature in the structure of some bromo-phenol derivatives. nih.gov The formation of such bonds can influence a molecule's conformation and its binding affinity to target proteins. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the molecular features that are important for a specific biological effect. explorationpub.com

Molecular descriptors are numerical values that describe the physicochemical, topological, and electronic properties of a molecule. In QSAR studies, these descriptors are used as independent variables to model biological activity. nih.gov For phenolic compounds, descriptors such as molecular weight, lipophilicity (LogP), and electronic parameters have been shown to be significant in predicting their toxicities and other biological effects. nih.gov

For 4-(2-Bromoethyl)phenol, a structural analog, several key molecular descriptors have been computed and are available in public databases. These descriptors provide a foundation for any potential QSAR modeling.

| Molecular Descriptor | Value | Reference |

|---|---|---|

| Molecular Formula | C8H9BrO | nih.gov |

| Molecular Weight | 201.06 g/mol | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

These descriptors are fundamental in determining the compound's behavior. For example, XLogP3 indicates the compound's lipophilicity, which affects its absorption and distribution. The hydrogen bond counts are critical for receptor binding, as previously discussed. The number of rotatable bonds gives an indication of the molecule's conformational flexibility.

The position of substituents on an aromatic ring can dramatically alter a molecule's biological activity. This is a core principle in medicinal chemistry and QSAR. The electronic properties, steric hindrance, and metabolic stability of a compound are all influenced by the placement of its functional groups. nih.gov

In studies of phenol derivatives, the electronic features of the phenolic hydroxyl group and the inductive and resonance effects of other substituents are known to significantly affect their biological activities. nih.gov For instance, in a series of 4-[(diethylamino)methyl]-phenol derivatives, the presence of long side chains and aromatic moieties was found to increase potency as cholinesterase inhibitors. mdpi.com While specific QSAR studies detailing the influence of the bromoethoxy group's position on this compound's activity are not available, general QSAR principles suggest that moving this group from the para-position (position 4) to the ortho- or meta-positions would likely result in different electronic distributions and steric profiles, thereby modulating its biological activity.

Phenolic compounds are well-known for their antioxidant properties, which are related to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. QSAR models have been successfully developed to predict the antioxidant activity and redox potentials of phenols. These models often use quantum chemical descriptors such as the heat of formation (Hf) and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For nitroaromatic compounds, which share some electronic characteristics with halogenated phenols, descriptors like EHOMO, ELUMO, and hydrophobicity (KOW) have proven highly relevant for predicting biological activity. mdpi.com Given that this compound is a phenolic derivative, it is plausible that its antioxidant potential could be modeled using similar QSAR approaches. Such a model would help in predicting its capacity to act as an antioxidant and understanding the structural requirements for this activity.

In Silico ADMET Properties Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic and safety profile of a compound. nih.govnih.gov One of the most common initial filters is Lipinski's Rule of Five, which assesses the drug-likeness of a molecule based on simple physicochemical properties. A compound is considered likely to have poor oral absorption or permeation if it violates two or more of these rules.

Here is an analysis of 4-(2-Bromoethyl)phenol based on Lipinski's Rule of Five:

| Lipinski's Rule of Five | Parameter Value for 4-(2-Bromoethyl)phenol | Rule | Compliance | Reference |

|---|---|---|---|---|

| Molecular Weight (MW) | 201.06 g/mol | MW ≤ 500 Da | Yes | nih.gov |

| Log P (Lipophilicity) | 2.8 (XLogP3) | Log P ≤ 5 | Yes | nih.gov |

| Hydrogen Bond Donors (HBD) | 1 | HBD ≤ 5 | Yes | nih.gov |

| Hydrogen Bond Acceptors (HBA) | 1 | HBA ≤ 10 | Yes | nih.gov |

Based on this in silico analysis, 4-(2-Bromoethyl)phenol complies with all of Lipinski's rules. This suggests that the compound has a favorable profile for oral bioavailability, possessing drug-like characteristics in terms of molecular size, lipophilicity, and hydrogen-bonding capacity. These predictions provide a strong rationale for its potential use in further chemical and biological studies.

Spectroscopic Characterization in Academic Research

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule. In the case of phenols, a distinctive broad absorption band is typically observed in the region of 3230-3550 cm⁻¹ which corresponds to the O-H stretching vibration. docbrown.info This broadening is a result of intermolecular hydrogen bonding. docbrown.info Another key feature in the IR spectrum of phenolic compounds is the C-O stretching vibration, which appears in the range of 1140-1410 cm⁻¹. docbrown.info The presence of the aromatic ring is confirmed by strong absorptions between 1440 and 1600 cm⁻¹. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound. For phenolic compounds, a prominent molecular ion peak is generally observed. libretexts.org The fragmentation of phenols often involves the loss of a CO molecule (M-28) and a formyl radical (HCO·, M-29). libretexts.org

For a related compound, 4-(2-Bromoethyl)phenol, the top three peaks in its mass spectrum are observed at m/z 107, 121, and another unpecified value. nih.gov The molecular weight of 4-(2-Bromoethoxy)phenol is 217.06 g/mol . sigmaaldrich.com Analysis of this compound using MS would be expected to show a molecular ion peak corresponding to this mass.

| Compound | Molecular Weight (g/mol) | Key Fragmentation Peaks (m/z) |

|---|---|---|

| This compound | 217.06 | Data not available |

| 4-(2-Bromoethyl)phenol | 201.06 | 107, 121 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

In ¹H NMR spectra of phenols, the proton of the hydroxyl (-OH) group typically appears as a broad singlet in the range of 4-7 ppm. libretexts.org The aromatic protons are found further downfield, between 7 and 8 ppm. libretexts.org For alcohols, protons on the carbon adjacent to the oxygen atom are deshielded and resonate in the 3.4-4.5 ppm region. libretexts.org The position of the -OH peak can be confirmed by adding a small amount of deuterium (B1214612) oxide (D₂O) to the sample, which results in the disappearance of the hydroxyl proton signal due to proton exchange. libretexts.org

For a similar compound, 4-bromo-2-methoxyphenol, the ¹H NMR spectrum has been recorded. chemicalbook.com While the specific chemical shifts for this compound are not provided, the expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the protons of the bromoethoxy group, and the phenolic hydroxyl proton.

¹³C NMR spectroscopy of alcohols shows that the carbon atom bonded to the hydroxyl group is deshielded and typically absorbs in the 50-80 δ range. libretexts.org

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information about bond lengths, bond angles, and intermolecular interactions.

For a related compound, bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate, the crystal structure reveals O-H···O and O-H···Br hydrogen bonding interactions that link the molecules into ribbons. nih.gov The torsion angles within the hydroxyethyl (B10761427) group and between the bromo and phenol (B47542) groups have also been determined. nih.gov In another study on (E)-4-Bromo-2-[(phenylimino)methyl]phenol, an intramolecular O—H⋯N hydrogen bond was identified. researchgate.net Although specific crystallographic data for this compound is not available, it is expected that its crystal structure would also be influenced by hydrogen bonding involving the phenolic hydroxyl group.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides information about the vibrational modes of a molecule and serves as a unique "fingerprint" for identification. For phenol, the Raman spectrum provides a unique set of complex overlapping vibrations that are characteristic of the molecule. chemicalbook.com While specific Raman data for this compound is not available, its spectrum would be expected to show characteristic bands for the phenolic ring, the ether linkage, and the carbon-bromine bond.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. Phenolic compounds typically exhibit absorption bands in the ultraviolet region. For instance, phenol itself can be analyzed in the ultraviolet at 270 nm. researchgate.net The UV-visible spectra of phenolic compounds can be used to quantify their concentration in a sample. ucdavis.edu The specific wavelengths of maximum absorption for this compound are not detailed in the provided results, but would be expected in the UV range characteristic of substituted phenols.

Photoelectron Spectroscopy (XPS and UPS) for Chemical Composition

Photoelectron spectroscopy, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is used to investigate the elemental composition and electronic states of a material's surface. XPS uses X-rays to eject core-level electrons, providing information about the elements present and their chemical states. rutgers.edu UPS, on the other hand, uses UV radiation to probe the valence levels, offering insights into the electronic structure. thermofisher.comntu.edu.tw

While specific XPS and UPS data for this compound are not available, these techniques could be used to analyze its surface composition and electronic properties. For example, XPS would be able to identify the presence of carbon, oxygen, and bromine, and the high-resolution spectra of these elements could provide information about their chemical environment. UPS would provide details about the molecular orbitals in the valence region.

常见问题

Q. What are the standard synthetic routes for 4-(2-Bromoethoxy)phenol, and how are reaction conditions optimized?

this compound is synthesized via nucleophilic substitution. A common method involves reacting 2,4-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in acetone under reflux. For example, a 71.4% yield was achieved after 150 hours of reflux, followed by recrystallization in ethanol . Optimization may include adjusting solvent polarity, base strength, or temperature to reduce reaction time.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm regiochemistry and detect isomerization (e.g., E/Z mixtures in McMurry coupling products) .

- X-ray Crystallography : Resolves crystal structure parameters (e.g., monoclinic P2₁/n space group, β = 97.278°, Z = 4) .

- HPLC and LCMS : For purity assessment and molecular ion detection (e.g., m/z values in patent applications) .

Advanced Research Questions

Q. How does this compound function as an intermediate in complex organic syntheses?

The bromoethoxy group serves as a versatile leaving group. Examples include:

- Cryptophane Synthesis : Alkylation of phenol derivatives with this compound under Lewis acid conditions to construct macrocyclic hosts .

- McMurry Cross-Coupling : Formation of stilbene derivatives (e.g., norendoxifen analogues) via titanium-mediated coupling, yielding E/Z isomer mixtures requiring chromatographic separation .

Q. How can researchers resolve contradictions in reaction pathways involving this compound?

Case Study: Isomerization in McMurry reactions generates E/Z mixtures (e.g., 4:1 ratio in initial products). Stability studies in CDCl₃ show equilibration to 1:1 ratios over time. Methodological solutions include:

- Dynamic NMR analysis to track isomerization kinetics.

- Use of chiral auxiliaries or sterically hindered substrates to bias selectivity .

Q. What insights does crystallographic data provide for designing derivatives of this compound?

The crystal structure (CCDC 2192062) reveals:

Q. How do reaction conditions influence the stability of this compound in acidic or basic media?

The compound is sensitive to hydrolysis due to the labile C-Br bond. Stability assays in varying pH buffers (e.g., phosphate vs. acetate) can quantify degradation rates. For example, basic conditions may accelerate bromide elimination, forming quinone intermediates .

Methodological Recommendations

- Stereochemical Control : Use low-temperature NMR to trap transient isomers during cross-coupling reactions .

- Reaction Optimization : Screen alternative bases (e.g., Cs₂CO₃) to reduce reflux time in nucleophilic substitutions .

- Structural Validation : Combine XRD with DFT calculations to predict electronic effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。